N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide
Description
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is a chalcone-derived propanamide compound characterized by a 4-bromophenyl group linked via an α,β-unsaturated ketone (prop-2-enoyl) to a phenyl ring substituted with a propanamide moiety. Its structure combines a conjugated enone system with a bromine atom, which may enhance electronic effects and influence biological interactions.
Properties
Molecular Formula |
C18H16BrNO2 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H16BrNO2/c1-2-18(22)20-16-10-6-14(7-11-16)17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,22)/b12-5+ |
InChI Key |
ILQZPOQWQFWWKP-LFYBBSHMSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetophenone to form the intermediate chalcone. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, the compound may exert neuroprotective effects and help in the treatment of conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6): This analog replaces bromine with a nitro group and substitutes propanamide with acetamide. In mice writhing tests, it demonstrated superior antinociceptive activity compared to acetylsalicylic acid and acetaminophen . The nitro group’s electron-withdrawing nature may enhance receptor binding, whereas the shorter acetamide chain could reduce steric hindrance.
- (E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide: Lacking the propanamide-linked phenyl group, this simpler derivative (CAS 134430-89-0) shares the bromophenyl-enone motif. Its safety profile highlights hazards such as respiratory irritation, suggesting bromine’s role in toxicity .
Alkyl and Alkoxy Modifications
- (2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide: Substitution with chloro-fluoro and methoxy groups increases lipophilicity (logP) and may improve blood-brain barrier penetration.
- N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide :
The isobutyl substituent introduces steric bulk, which could hinder metabolic degradation but reduce solubility (molar mass: 331.81 g/mol) .
Amide Chain Modifications
- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide :
The branched dimethylpropanamide group and CF3/Cl substituents create a rigid, hydrophobic core. Crystallographic data reveal N—H⋯O hydrogen bonding, forming stable chains along the c-axis. This contrasts with the linear propanamide in the target compound, which may exhibit different packing efficiencies .
Physicochemical and Structural Comparisons
Molecular Parameters
- Molecular Weight : The target compound (C₁₈H₁₅BrN₂O₂) has a theoretical molar mass of ~379.23 g/mol, comparable to chloro-fluoro analogs (e.g., 331.81–411.85 g/mol) .
- Hydrogen Bonding : Unlike N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, which forms N—H⋯O chains, the target compound’s propanamide may participate in weaker van der Waals interactions due to its linear chain .
Electronic Effects
- Bromine’s electron-withdrawing nature (σₚ = 0.23) could deactivate the phenyl ring, reducing nucleophilic attack susceptibility compared to methoxy (σₚ = -0.27) or nitro (σₚ = 1.24) substituents .
Biological Activity
N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This compound features a bromophenyl moiety, which is known for its ability to interact with biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H18BrNO
- Molecular Weight : 328.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Anti-Cancer Activity
Research indicates that compounds containing bromophenyl groups exhibit significant anti-cancer properties. A study published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Caspase activation |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.8 | Apoptosis induction |
Anti-Inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. In a study examining the effects of various derivatives on inflammatory markers, this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. A screening assay revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The bromophenyl moiety may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that lead to cell death or reduced inflammation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Breast Cancer Study : In vivo studies using mouse models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups.
- Inflammation Model : In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
